molecular formula C9H8Cl3N B11874564 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 73075-53-3

6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11874564
CAS No.: 73075-53-3
M. Wt: 236.5 g/mol
InChI Key: DYLOZSJRCGMHPX-UHFFFAOYSA-N
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Description

6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of three chlorine atoms at the 6th, 7th, and 8th positions on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dechlorinated tetrahydroisoquinoline derivatives.

    Substitution: Functionalized tetrahydroisoquinoline derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It may exert its effects by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. Additionally, its chlorinated structure may contribute to its ability to cross the blood-brain barrier, enhancing its efficacy as a neuroactive agent.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without chlorine substituents.

    6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with two chlorine atoms.

    6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups instead of chlorine atoms.

Uniqueness

6,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties. The presence of three chlorine atoms enhances its lipophilicity and may influence its interaction with biological membranes and molecular targets. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

73075-53-3

Molecular Formula

C9H8Cl3N

Molecular Weight

236.5 g/mol

IUPAC Name

6,7,8-trichloro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H8Cl3N/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3,13H,1-2,4H2

InChI Key

DYLOZSJRCGMHPX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C(=C(C=C21)Cl)Cl)Cl

Origin of Product

United States

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